molecular formula C22H23N3O4 B5115052 N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

Cat. No.: B5115052
M. Wt: 393.4 g/mol
InChI Key: BTOHXSYMIGUQFD-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a pyridazinone-derived compound characterized by a central 6-oxopyridazinone core substituted with a 4-methylphenyl group at position 2. The propanamide side chain at position 2 is linked to a 2,5-dimethoxyphenylamine moiety.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14-5-7-16(8-6-14)18-10-12-21(26)25(24-18)15(2)22(27)23-19-13-17(28-3)9-11-20(19)29-4/h5-13,15H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOHXSYMIGUQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the 2,5-dimethoxyphenyl and 4-methylphenyl groups. Common reagents used in these reactions include:

    Aromatic aldehydes: for the formation of the pyridazinone ring.

    Ammonium acetate: as a nitrogen source.

    Acid chlorides: for the acylation step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, synthetic routes, and inferred structure-activity relationships (SAR).

Structural Analogues and Key Differences

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Features
N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide (Target) 6-oxopyridazinone 3-(4-methylphenyl), propanamide-2,5-dimethoxyphenyl C22H21N3O4 391.43 Methoxy groups enhance solubility; methylphenyl adds lipophilicity.
N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide (D262-0516) 6-oxopyridazinone Butanamide chain, 4-methoxyphenyl C22H23N3O3 377.44 Longer aliphatic chain (butanamide) may reduce polarity vs. propanamide.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide (6k) 6-oxopyridazinone + antipyrine hybrid Propanamide linked to antipyrine moiety C27H26N4O3 430.19 Antipyrine group introduces a bulky, planar aromatic system.
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 6-oxopyridazinone Chlorinated pyridazinone, azepane-sulfonyl substituent C19H22Cl2N4O4S 489.37 Chlorine atoms and sulfonyl group enhance electronegativity and rigidity.

Inferred Structure-Activity Relationships (SAR)

Aliphatic Chain Length: The propanamide chain (target compound) balances hydrophobicity and conformational flexibility. In contrast, the butanamide analog (D262-0516) may exhibit altered pharmacokinetics due to increased lipophilicity .

Aromatic Substituents: The 2,5-dimethoxyphenyl group (target compound) provides electron-donating methoxy groups, which may enhance solubility and π-π stacking interactions vs. the 4-methylphenyl in D262-0516 .

Hybrid Structures: Antipyrine-pyridazinone hybrids (e.g., 6k) leverage the antipyrine moiety’s rigidity and hydrogen-bonding capacity, which may improve target selectivity .

Pharmacological Potential

While direct data for the target compound are unavailable, analogs suggest pyridazinone derivatives are promising scaffolds for:

  • Enzyme Inhibition: highlights pyridazinones as PRMT5 inhibitors, with chlorinated variants showing enhanced activity .
  • Anticancer Activity: Hybrids like 6k may disrupt protein-ligand interactions via dual pharmacophore engagement (e.g., pyridazinone and antipyrine) .

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